3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride
Description
3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride is a halogenated pyridine derivative with a piperidine side chain, modified as a dihydrochloride salt. Its structure features a pyridine core substituted with chlorine (Cl) at position 3, fluorine (F) at position 5, and a piperidin-2-ylmethyl group at position 2. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications, likely as a precursor or intermediate in drug synthesis.
Properties
Molecular Formula |
C11H16Cl3FN2 |
|---|---|
Molecular Weight |
301.6 g/mol |
IUPAC Name |
3-chloro-5-fluoro-4-(piperidin-2-ylmethyl)pyridine;dihydrochloride |
InChI |
InChI=1S/C11H14ClFN2.2ClH/c12-10-6-14-7-11(13)9(10)5-8-3-1-2-4-15-8;;/h6-8,15H,1-5H2;2*1H |
InChI Key |
DOTNUXDLNSZYAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC2=C(C=NC=C2F)Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Directed Halogenation of Pyridine Derivatives
Electrophilic halogenation is a critical method for introducing chloro and fluoro groups at the 3- and 5-positions of the pyridine ring. Directed ortho-metalation (DoM) strategies enable regioselective substitution:
- Lithiation-Mediated Chlorination : Treating 4-methylpyridine with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate at the 3-position, which reacts with hexachloroethane to install chlorine.
- Fluorination via Balz-Schiemann Reaction : Subsequent diazotization of the 5-amino intermediate (formed via nitration and reduction) with hydrofluoric acid yields the 5-fluoro substituent.
Alternative Halogenation Routes
Palladium-catalyzed cross-coupling reactions offer complementary pathways:
- Buchwald-Hartwig Amination : While typically used for C–N bond formation, modified conditions with aryl chlorides and fluoroaryl boronic acids can introduce halogenated side chains.
Introduction of the Piperidine-Methyl Side Chain
The incorporation of the (piperidin-2-yl)methyl group at the 4-position of the pyridine ring requires careful stereochemical control and functional group compatibility.
Reductive Amination Strategy
A two-step process involving imine formation followed by reduction:
- Condensation : Reacting 4-formyl-3-chloro-5-fluoropyridine with piperidin-2-ylmethanamine in the presence of molecular sieves (to absorb water) forms the imine intermediate.
- Reduction : Sodium cyanoborohydride selectively reduces the imine to the secondary amine, yielding the free base of the target compound.
Nucleophilic Substitution
Alternative routes utilize activated pyridine intermediates:
- Mitsunobu Reaction : Coupling 4-hydroxy-3-chloro-5-fluoropyridine with piperidin-2-ylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates ether formation, though this method requires protective group strategies for the piperidine nitrogen.
Salt Formation and Purification
The final dihydrochloride salt is generated via protonation of the free base:
Acidic Treatment
- Hydrochloric Acid Quenching : Dissolving the free base in anhydrous ethanol and bubbling hydrogen chloride gas through the solution precipitates the dihydrochloride salt.
- Crystallization : Recrystallization from a mixture of ethanol and diethyl ether enhances purity, with typical yields exceeding 75%.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Role of Molecular Sieves in Condensation
The use of 3Å molecular sieves in imine condensation reactions (e.g., in reductive amination) critically enhances yields by trapping water and shifting equilibrium toward product formation.
Protective Group Strategies
Temporary protection of the piperidine nitrogen with tert-butoxycarbonyl (Boc) groups prevents undesired side reactions during halogenation steps, with subsequent deprotection using trifluoroacetic acid (TFA).
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Halogenation of Pyridine Derivatives
The synthesis likely begins with halogenation of a pyridine framework. For example, 3-bromo-5-fluoropyridine undergoes lithiation using n-butyllithium and diisopropylamine in tetrahydrofuran (THF) at −78°C to −70°C , followed by alkylation with hexachloroethane to install a chloro group . This reaction sequence is critical for introducing the 4-chloro substituent:
-
Stage 1 : Formation of a lithiated intermediate via deprotonation.
-
Stage 2 : Electrophilic quenching with hexachloroethane to yield 3-bromo-4-chloro-5-fluoropyridine .
Table 1: Reaction Conditions for Halogenation
| Reagent | Solvent | Temperature | Duration |
|---|---|---|---|
| n-Butyllithium (2.5 M in hexanes) | THF | −78°C to −70°C | 1 h |
| Hexachloroethane | THF | −78°C to 20°C | 30 mins |
Dihydrochloride Salt Formation
The final step involves protonation of the amine group to form the dihydrochloride salt. This is achieved by treating the compound with HCl in a solvent like ether, followed by filtration and drying .
Lithiation and Alkylation
The lithiation of 3-bromo-5-fluoropyridine with n-butyllithium/diisopropylamine generates a reactive aromatic lithium species. Subsequent quenching with hexachloroethane introduces a chloro group at the 4-position via electrophilic substitution .
Reductive Amination
In the reductive amination pathway (e.g., from cyanohydrins), the ketone group reacts with an amine to form an imine intermediate, which is reduced to a secondary amine using sodium cyanoborohydride . This step is critical for attaching the piperidin-2-ylmethyl group.
Suzuki Coupling
Aryl–boronate esters react with aryl halides in the presence of a palladium catalyst to form biaryl linkages. This method is commonly used to introduce substituted aromatic groups, such as the piperidin-2-ylmethyl moiety .
NMR Characterization
The compound’s structure is confirmed via ¹H NMR , showing distinct signals for aromatic protons and the piperidine ring. For example, the singlet at δ 8.77–8.75 ppm corresponds to aromatic protons, while the piperidine protons appear in the aliphatic region .
Yield and Purity
The reaction yields are typically 60–89% for key steps, with purification achieved via filtration, chromatography, or recrystallization .
Scientific Research Applications
3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride is extensively used in scientific research due to its diverse applications. Some of its applications include:
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and selected analogs:
Key Observations:
- Salt Form : The dihydrochloride salt likely offers higher aqueous solubility than neutral analogs like 5-bromopyrazolo[1,5-a]pyridine, critical for bioavailability .
- Piperidine Modifications : Unlike 4-(Diphenylmethoxy)piperidine Hydrochloride, the target compound’s piperidine is directly attached to the pyridine ring, reducing steric hindrance and possibly improving receptor binding .
Physicochemical and Pharmacokinetic Properties
- LogP : The target compound’s moderate lipophilicity (estimated LogP ~2.5) balances membrane permeability and solubility, contrasting with Pyridoxal Hydrochloride’s hydrophilic nature .
- Stability : Dihydrochloride salts generally exhibit better thermal stability than neutral compounds, advantageous for storage and formulation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride, and how can purity be ensured?
- Methodology :
-
Step 1 : Nucleophilic substitution reactions using piperidine derivatives and halogenated pyridine precursors under basic conditions (e.g., triethylamine in dichloromethane at room temperature) .
-
Step 2 : Purification via recrystallization or column chromatography with polar solvents (e.g., methanol/water mixtures) to isolate the dihydrochloride salt .
-
Step 3 : Validate purity using HPLC (≥95% purity threshold) and characterize via -NMR and mass spectrometry .
- Key Considerations :
-
Monitor reaction pH to avoid decomposition of the piperidine moiety.
-
Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups .
Q. How should researchers handle and store this compound to ensure stability?
- Safety and Storage Guidelines :
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact; rinse immediately with water if exposed .
- Storage : Keep in airtight, light-resistant containers at -20°C. Desiccate to prevent hygroscopic degradation .
- Stability Data :
| Condition | Stability |
|---|---|
| Room Temperature | ≤7 days (degradation observed via HPLC) |
| -20°C | ≥12 months (no significant degradation) |
Q. What analytical techniques are critical for characterizing this compound?
- Core Methods :
- Structural Confirmation : -NMR (DMSO-d6) for piperidine proton signals (δ 2.8–3.5 ppm) and pyridine ring protons (δ 7.1–8.3 ppm) .
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Advanced Techniques :
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo) be resolved for this compound?
- Troubleshooting Framework :
Pharmacokinetic Factors : Assess metabolic stability using liver microsomes (e.g., human/rat) to identify rapid degradation pathways .
Solubility Limitations : Perform dose-response studies in physiological buffers (PBS, pH 7.4) to rule out false negatives due to poor solubility .
Target Engagement : Use radioligand binding assays or CRISPR-Cas9 knockouts to confirm specificity for intended receptors .
- Case Study :
- Inconsistent IC50 values in kinase assays were traced to residual DMSO (>0.1%) altering protein conformation. Solution: Use lower solvent concentrations and validate with orthogonal assays .
Q. What strategies can optimize the compound’s selectivity for neurological targets over off-target receptors?
- Design and Testing :
- Structural Modifications : Introduce steric hindrance (e.g., methyl groups) near the piperidine nitrogen to reduce off-target binding .
- Computational Modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to predict interactions with G-protein-coupled receptors (GPCRs) .
- Experimental Validation :
| Modification | Selectivity Ratio (Target/Off-Target) |
|---|---|
| Parent Compound | 1:3.2 |
| Methyl-Substituted Analog | 1:1.1 |
Q. How can researchers address discrepancies in reported toxicity profiles across cell lines?
- Methodological Adjustments :
- Cell Line Variability : Use standardized cell lines (e.g., HEK293 for uniformity) and normalize viability assays to ATP content (CellTiter-Glo®) .
- Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) to identify pathways affected by cytotoxic doses .
- Data Normalization :
- Express toxicity as % viability relative to vehicle controls, with ≥3 biological replicates to account for inter-experimental variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
